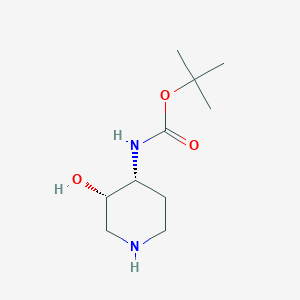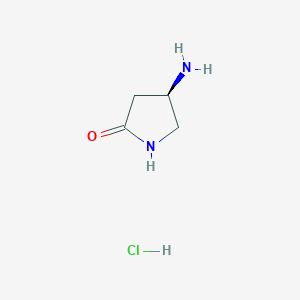
(R)-4-aminopyrrolidin-2-one hydrochloride
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .科学的研究の応用
Asymmetric Synthesis in Medicinal Chemistry
(R)-4-Aminopyrrolidin-2-one hydrochloride plays a significant role in the asymmetric synthesis of pharmaceutical compounds. For example, it has been used in the synthesis of enantiomers of quinolonecarboxylic acid class antibacterial agents, where the S-(+) enantiomer shows notably higher activity against aerobic and anaerobic bacteria compared to the R-(-) enantiomer, highlighting the importance of stereochemistry in medicinal chemistry (Rosen et al., 1988).
Neuropharmacology
(R)-4-Aminopyrrolidin-2-one hydrochloride derivatives have been studied for their neuropharmacological properties. For instance, a study on HA-966, a compound related to (R)-4-Aminopyrrolidin-2-one hydrochloride, showed its potential in reducing synaptic and chemically induced excitation in the cuneate nucleus of the cat, suggesting possible applications in neuropharmacology (Davies & Watkins, 1973).
Bioorganic Chemistry
In bioorganic chemistry, (R)-4-Aminopyrrolidin-2-one hydrochloride derivatives are used in the development of dopamine receptor ligands. A study describes the synthesis of these derivatives from 4-hydroxyproline, which are then used as chiral building blocks for bioactive compounds, highlighting their importance in the development of neurologically active drugs (Heindl et al., 2003).
Organic Synthesis and Catalysis
This compound is also significant in organic synthesis and catalysis. For example, it is used in the synthesis of 4-aminopyrrolidine-2-carboxylates and pyrazine-2-carboxylates, indicating its versatility in organic synthesis (Rostovskii et al., 2017).
Chemical Synthesis Optimization
The compound is also involved in optimizing chemical synthesis processes. A study demonstrated its use in the practical resolution of 3-aminopyrrolidine, a key intermediate in chiral pharmaceuticals, through diastereomeric salt formation, showcasing its role in enhancing the efficiency of pharmaceutical synthesis processes (Sakurai et al., 2008).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(4R)-4-aminopyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c5-3-1-4(7)6-2-3;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMHDNYPPBTWER-AENDTGMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC1=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-aminopyrrolidin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid](/img/structure/B3110143.png)

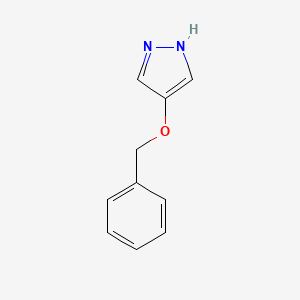
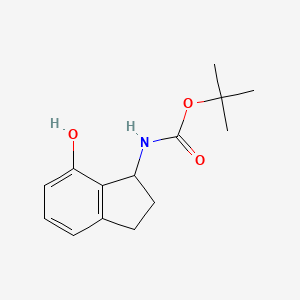


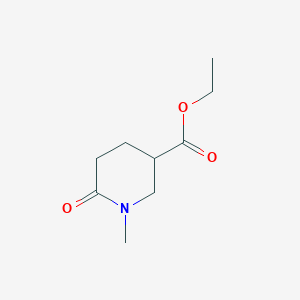

![Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B3110196.png)

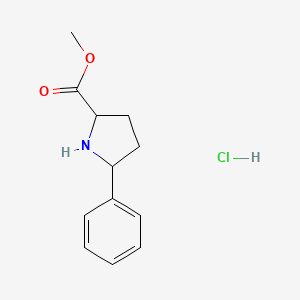
![2-[(3-Methylbutoxy)carbonyl]benzoic acid](/img/structure/B3110203.png)
